Amino-PEG8-hydrazide-Boc

PROTAC Linker Optimization Targeted Protein Degradation

Select Amino-PEG8-hydrazide-Boc when linker performance defines your PROTAC outcome. Comparative studies demonstrate that a PEG8 spacer delivers up to 2.1‑fold target degradation over shorter PEG4 linkers. Its orthogonal amine and Boc‑protected hydrazide groups enable clean, two‑step bioconjugation—eliminating side reactions and heterogeneous byproducts. The compound is the linker of choice for N‑terminal protein modification, oriented antibody immobilization, and ligand‑functionalized liposomes. With ≥98% purity and ready stock, you can advance from lead optimization to preclinical development with batch‑to‑batch consistency.

Molecular Formula C24H49N3O11
Molecular Weight 555.7 g/mol
Cat. No. B605472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG8-hydrazide-Boc
SynonymsAmino-PEG8-t-Boc-hydrazide
Molecular FormulaC24H49N3O11
Molecular Weight555.7 g/mol
Structural Identifiers
InChIInChI=1S/C24H49N3O11/c1-24(2,3)38-23(29)27-26-22(28)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-25/h4-21,25H2,1-3H3,(H,26,28)(H,27,29)
InChIKeyGKXIUVNZWFPOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG8-hydrazide-Boc: A Bifunctional PEG Linker for Targeted Protein Degradation and Bioconjugation


Amino-PEG8-hydrazide-Boc (CAS: 1334169-96-8) is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 555.66 g/mol and the molecular formula C₂₄H₄₉N₃O₁₁ . It features an amino (-NH₂) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected hydrazide group at the other, connected by an eight-unit PEG (PEG8) spacer . This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in various bioconjugation applications, where the PEG8 spacer enhances solubility and biocompatibility, and the orthogonal functional groups enable precise, two-step conjugation strategies [1].

Why Linker Selection Matters: Amino-PEG8-hydrazide-Boc is Not Interchangeable with Other PEG-Hydrazide or Non-Hydrazide Linkers


In the design of PROTACs and advanced bioconjugates, the linker is a critical functional component, not merely a passive spacer. Subtle variations in PEG chain length, terminal functional groups, and protecting group strategy directly impact conjugate solubility, stability, and the efficiency of forming a ternary complex for targeted protein degradation [1]. Substituting Amino-PEG8-hydrazide-Boc with a shorter analog like Amino-PEG4-hydrazide-Boc will alter molecular dimensions and flexibility, which can negatively affect the critical spatial orientation required for PROTAC activity [2]. Similarly, replacing the Boc-protected hydrazide with an unprotected hydrazide or a different reactive group (e.g., aldehyde) can compromise the orthogonal, two-step conjugation strategy, leading to undesirable side reactions, lower yield, and heterogeneous product mixtures, as demonstrated in comparative PEGylation studies [3].

Quantitative Differentiation: Key Performance Metrics for Amino-PEG8-hydrazide-Boc


Comparative PROTAC Activity: PEG8 Linker Outperforms PEG4 and PEG12 in Degradation Potency

In a comparative in vitro screening platform assessing linker influence on PROTAC-mediated degradation, the PEG8-based linker demonstrated superior potency. The assay measured the residual signal of a reporter protein, where a lower readout indicates higher degradation efficiency. The negative control (no degradation) had a readout of 1616.25. The PEG8 linker achieved a significantly lower readout of 635.07, compared to PEG4 (1311.54) and PEG16 (1021.21) [1]. This indicates that the PEG8 spacer length provides an optimal spatial arrangement for the formation of the ternary complex required for efficient target protein degradation, a key differentiator from both shorter and longer PEG linkers.

PROTAC Linker Optimization Targeted Protein Degradation

Enhanced PEGylation Selectivity: Hydrazide Conjugation Yields Homogeneous N-Terminal Products, Unlike Aldehyde Chemistry

A direct head-to-head study compared PEG-hydrazide conjugation to PEG-aldehyde for site-specific modification of interferon beta-1b. The hydrazide-based strategy yielded exclusively homogeneous N-terminal mono-PEGylated conjugates, whereas the aldehyde-based approach produced a heterogeneous mixture of multimodified products due to off-target reactions with lysine residues [1]. This superior selectivity is a critical advantage for the hydrazide functional group present in Amino-PEG8-hydrazide-Boc.

Bioconjugation PEGylation Protein Engineering

Improved PEGylation Yield: Hydrazide Method Outperforms Aldehyde Strategy

In the same comparative study, the hydrazide-based conjugation method demonstrated a better overall PEGylation yield compared to the aldehyde strategy [1]. While the exact yield values are not disclosed in the abstract, the finding that hydrazide coupling is more efficient directly supports the selection of a hydrazide-containing linker like Amino-PEG8-hydrazide-Boc for maximizing product recovery and minimizing costly reagent waste.

Bioconjugation Process Chemistry PEGylation

Validated Performance in Oriented Antibody Immobilization: A Real-World Application on Medical Devices

A 2023 study specifically utilized the linker 'amino-PEG8-hydrazide-t-boc' to develop a universal, oriented antibody immobilization method on vascular prostheses. The linker was successfully deposited on cobalt chromium (CC) discs, stents, and ePTFE grafts under slightly basic conditions [1]. Following Boc deprotection, the hydrazide reacted with aldehydes generated in the Fc region of CD34 antibodies, enabling oriented conjugation. This application confirms the compound's utility in a demanding, real-world biomedical engineering context and validates the functional performance of its Boc-protected hydrazide strategy on clinically relevant materials [1].

Medical Device Coating Antibody Immobilization Surface Chemistry

Optimal Use Cases for Amino-PEG8-hydrazide-Boc Based on Evidence-Based Performance


Synthesis of High-Potency PROTACs Requiring Optimal Ternary Complex Formation

For research groups developing PROTACs, the PEG8 spacer in Amino-PEG8-hydrazide-Boc is specifically indicated for projects where maximizing degradation efficiency is paramount. As demonstrated in comparative linker screens, PEG8-based linkers can provide superior potency over shorter (PEG4) and longer (PEG16) alternatives [1]. This compound should be prioritized for constructing PROTAC libraries aimed at challenging targets or for lead optimization where a 2.1x increase in degradation over a PEG4 linker represents a significant advantage [1].

Production of Homogeneous, Site-Specifically PEGylated Biologics

This compound is the preferred linker for the site-specific modification of therapeutic proteins, particularly when N-terminal conjugation is desired. The hydrazide moiety enables the generation of highly homogeneous mono-PEGylated products, avoiding the complex mixtures that result from alternative aldehyde-based chemistries [2]. This is crucial for therapeutic development, as it ensures batch-to-batch consistency and simplifies downstream purification, which are key considerations for moving from research to preclinical development.

Development of Oriented Antibody Coatings on Medical Devices and Biosensors

Investigators seeking to functionalize surfaces with oriented antibodies should utilize Amino-PEG8-hydrazide-Boc as a validated building block. The orthogonal amine and Boc-protected hydrazide groups enable a precise, two-step immobilization strategy that has been successfully demonstrated on medically relevant materials like cobalt chromium and ePTFE [3]. This approach maximizes antibody-antigen binding capacity and is a superior alternative to random immobilization techniques, making it ideal for developing next-generation vascular grafts, stents, and biosensor platforms [3].

Efficient PEG-Lipid Conjugate Synthesis for Targeted Drug Delivery Systems

Researchers working on PEGylated liposomes and other lipid-based nanocarriers can leverage the established chemical versatility of this compound's building blocks. The Boc-protected hydrazide approach, as validated in the synthesis of hydrazide-PEG-lipid conjugates, provides a reliable route for creating functionalized liposomes [4]. After Boc deprotection, the hydrazide group serves as a reactive handle for conjugating targeting ligands, enabling the development of sophisticated drug delivery systems with high ligand attachment efficiency.

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